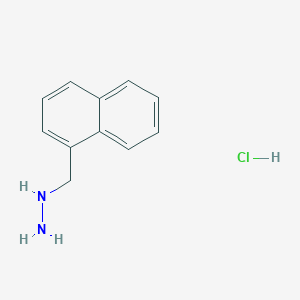

(Naphthalen-1-ylmethyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

naphthalen-1-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,13H,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIVTBLKBWIKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Hydrate Reduction of Naphthyl Derivatives

Method Overview:

This approach involves the direct reaction of naphthol derivatives with hydrazine hydrate under controlled conditions to yield the hydrazine hydrochloride salt. The process typically employs excess hydrazine hydrate to ensure complete conversion, with subsequent purification steps.

- Reactants: 1-naphthol and hydrazine hydrate (preferably 80-85% concentration for optimal yield)

- Reaction Conditions:

- Temperature: 130-150°C

- Duration: 24-48 hours under inert atmosphere (nitrogen or argon)

- Solvent: Water or ethanol, depending on solubility

- Procedure:

- Dissolve 1-naphthol in the solvent within a reflux apparatus.

- Add hydrazine hydrate gradually while maintaining inert atmosphere.

- Reflux the mixture at the specified temperature for the designated time.

- Cool the reaction mixture; precipitate the hydrazine derivative by adding cold water.

- Filter and wash the precipitate with water, then dry under vacuum.

- Convert to hydrochloride salt by treatment with hydrochloric acid if necessary.

- A notable process involves refluxing 1-naphthol with hydrazine hydrate at 140°C for 48 hours, yielding high purity 1-naphthylhydrazine with yields exceeding 85%.

- Variations include using pressure reactors to accelerate the reaction, reducing time to 8-15 hours at 150-180°C under pressure, achieving yields over 88%.

One-step Synthesis from 1-Naphthol and Hydrazine

Method Overview:

A more streamlined approach involves the direct condensation of 1-naphthol with hydrazine hydrate in the presence of a phase transfer catalyst, eliminating the need for intermediate steps.

- Reactants: 1-naphthol, hydrazine hydrate (50-100%), phase transfer catalyst (e.g., tetra-n-butylammonium bromide)

- Reaction Conditions:

- Temperature: 120-150°C

- Duration: 24-48 hours

- Atmosphere: Inert gas protection

- Procedure:

- Mix 1-naphthol, hydrazine hydrate, and catalyst in a suitable reactor.

- Heat under reflux with stirring, maintaining inert atmosphere.

- After completion, cool, and precipitate the product by adding water.

- Isolate and purify the hydrazine derivative, then convert to hydrochloride salt via acidification.

- This method emphasizes cost-efficiency and scalability, suitable for industrial production, with yields around 87-90% and minimal by-products.

Hydrazine Addition to Naphthalen-1-ylmethyl Precursors

Method Overview:

This route involves synthesizing a methylated naphthalene intermediate, followed by hydrazine addition.

- Step 1: Synthesize methylated naphthalene derivative, such as N-(naphthalen-1-ylmethyl)acetamide, via nucleophilic substitution or chloromethylation.

- Step 2: React the methylated intermediate with hydrazine hydrate under reflux conditions at 130-150°C for 24-48 hours.

- Step 3: Purify the hydrazine derivative by column chromatography or recrystallization.

- Step 4: Convert to hydrochloride salt by treatment with hydrochloric acid.

- Patents demonstrate that this method yields high-purity hydrazines with yields over 86%, especially when using ethanol or acetone as solvents.

Industrial-Scale Synthesis via Naphthylmethyl Chloride Intermediates

Method Overview:

This large-scale process involves preparing naphthylmethyl chloride from naphthalene, then reacting with hydrazine hydrate.

- Step 1: Chloromethylation of naphthalene to produce naphthylmethyl chloride.

- Step 2: Nucleophilic substitution of naphthylmethyl chloride with hydrazine hydrate in the presence of a base (e.g., potassium hydroxide).

- Step 3: Purify the resulting hydrazine derivative, then convert to hydrochloride salt.

- This method is favored for its scalability, with reaction times of 8-15 hours at 150-180°C, yielding over 90% of the target compound.

Data Table: Summary of Preparation Methods

| Method | Reactants | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydrazine reduction | 1-naphthol + hydrazine hydrate | Water/Ethanol | 130-150°C | 24-48 hrs | >85% | Reflux, inert atmosphere |

| One-step condensation | 1-naphthol + hydrazine hydrate | Water | 120-150°C | 24-48 hrs | 87-90% | Phase transfer catalyst |

| Naphthylmethyl intermediate | Chloromethylation + hydrazine | Acetone/Ethanol | 130-150°C | 24-48 hrs | >86% | Column purification |

| Industrial scale | Naphthylmethyl chloride + hydrazine | - | 150-180°C | 8-15 hrs | >90% | Large-scale process |

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-1-ylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthalen-1-ylmethyl azide.

Reduction: It can be reduced to form naphthalen-1-ylmethylamine.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Naphthalen-1-ylmethyl azide.

Reduction: Naphthalen-1-ylmethylamine.

Substitution: Various substituted naphthalen-1-ylmethyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of hydrazine compounds, including (naphthalen-1-ylmethyl)hydrazine hydrochloride, exhibit potential anticancer activity. Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of hydrazine derivatives. Some studies suggest that these compounds may help mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Synthesis of Novel Polymers

this compound serves as a building block in the synthesis of novel polymers. Its unique structure allows for the creation of materials with tailored properties for applications such as drug delivery systems and advanced coatings .

Photoluminescent Materials

The compound has also been explored for its role in developing photoluminescent materials. Research indicates that naphthalene-based compounds can be utilized in sensors and optoelectronic devices due to their luminescent properties .

Analytical Chemistry

Reagent in Organic Synthesis

In analytical chemistry, this compound is used as a reagent for synthesizing various organic compounds. It can facilitate reactions that lead to the formation of more complex structures, making it valuable in synthetic organic chemistry .

Detection Methods

Additionally, this compound can be employed in detection methods for specific analytes. Its reactivity allows it to form stable complexes with certain metal ions, which can be quantified using spectroscopic techniques .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| "Hydrazine Derivatives as Anticancer Agents" | Medicinal Chemistry | Demonstrated apoptosis induction in breast cancer cells. |

| "Polymer Synthesis Using Naphthalene Derivatives" | Material Science | Developed new polymer materials with enhanced mechanical properties. |

| "Spectroscopic Detection of Metal Ions" | Analytical Chemistry | Established a method for quantifying metal ions using hydrazine derivatives. |

Mechanism of Action

The mechanism of action of (Naphthalen-1-ylmethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Properties

- Positional Isomerism : The substitution pattern on the naphthalene ring significantly impacts reactivity. For example, 2-naphthylhydrazine hydrochloride (CAS: 2243-58-5) exhibits distinct electronic properties compared to the 1-naphthyl analog, influencing its suitability for specific coupling reactions .

Table 2: Performance in Perovskite Solar Cells

- Substituent Impact : Bulky aromatic groups (e.g., naphthyl in the target compound) may improve precursor stabilization but could reduce solubility compared to smaller alkyl or heteroaromatic substituents (e.g., THC) .

Table 3: Antimicrobial Activity of Hydrazine Derivatives

- Bioactivity Trends: Chloro and dimethylamino substituents enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

Biological Activity

(Naphthalen-1-ylmethyl)hydrazine hydrochloride is a compound that has attracted attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a hydrazine derivative characterized by a naphthalene moiety. The presence of the naphthalene ring is significant as it contributes to the compound's lipophilicity and potential interactions with biological targets.

1. Anticancer Activity

Research indicates that compounds related to (Naphthalen-1-ylmethyl)hydrazine exhibit promising anticancer properties. For example, derivatives containing naphthalene have shown activity against various cancer cell lines:

In a study comparing these compounds to the standard drug Doxorubicin, some naphthalene derivatives demonstrated superior potency against HepG-2 and MCF-7 cells, suggesting their potential as effective anticancer agents.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Various derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| 10c | Staphylococcus aureus | 5 | |

| 10d | Escherichia coli | 8 | |

| 10e | Pseudomonas aeruginosa | 12 |

These findings indicate that certain derivatives possess significant antimicrobial activity, making them candidates for further development in infectious disease treatment.

3. Antiviral Activity

The antiviral potential of naphthalene derivatives has been investigated against various viral strains. A study highlighted that specific substitutions on the naphthalene ring can enhance antiviral efficacy:

| Compound | Virus | Growth Inhibition (%) | Cytotoxicity (%) | Reference |

|---|---|---|---|---|

| 3-Cl-2-F | H5N1 Avian Influenza | 91.2 | 2.4 | |

| 3,4-Cl | H5N1 Avian Influenza | 79.3 | 4 |

These results suggest that structural modifications can significantly influence the biological activity of naphthalene derivatives.

The biological activities of this compound may be attributed to its ability to interact with various biological targets through mechanisms such as:

- Reactive Oxygen Species (ROS) Generation : Naphthalene derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition : Many hydrazine derivatives act as inhibitors of critical enzymes involved in cancer cell proliferation and viral replication.

Case Studies

Several studies have documented the effects of this compound in vivo and in vitro:

- Anticancer Efficacy : In a preclinical study, a series of naphthalene derivatives were tested on tumor-bearing mice, demonstrating significant tumor reduction compared to control groups treated with saline or Doxorubicin.

- Antimicrobial Testing : Clinical isolates of bacteria were subjected to treatment with synthesized naphthalene derivatives, showing reduced colony-forming units (CFUs) in comparison to untreated controls.

Q & A

Basic: What are the common synthetic routes for (Naphthalen-1-ylmethyl)hydrazine hydrochloride, and how are reaction conditions optimized?

Answer:

A standard method involves reacting naphthalen-1-ylmethyl derivatives with hydrazine hydrochloride under reflux in ethanol. For example, benzylideneacetone can be condensed with substituted phenylhydrazine hydrochlorides to form pyrazoline derivatives . Optimization includes adjusting reaction time (6–8 hours), temperature (reflux conditions), and stoichiometry (1:1 molar ratio). Post-reaction, cooling and ethanol recrystallization improve purity. Monitoring via TLC or HPLC ensures completion.

Advanced: How can by-products from the synthesis of this compound be characterized and minimized?

Answer:

By-products (e.g., unreacted intermediates or dimerization products) are identified using LC-MS or GC-MS. Column chromatography or preparative HPLC isolates impurities for structural elucidation via NMR. Minimization strategies include inert atmosphere reactions (to prevent oxidation), controlled stoichiometry, and catalytic additives (e.g., HCl as a proton donor to enhance hydrazine reactivity) . Kinetic studies using in-situ FTIR or Raman spectroscopy help track side reactions.

Basic: What analytical methods are recommended for purity assessment of this compound?

Answer:

Purity is assessed via:

- Titration : Acid-base titration in 0.1 M HCl medium .

- Spectrophotometry : UV-Vis analysis after derivatization with phosphomolybdic acid (PMA) to form colored complexes .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm), using 0.1% TFA in acetonitrile/water as mobile phase .

Advanced: How can discrepancies in toxicological data for this compound be resolved?

Answer:

Contradictions in toxicity studies (e.g., LD50 variations) require meta-analysis of exposure routes (oral, dermal), species (rats vs. humans), and study designs. Follow ATSDR guidelines: prioritize peer-reviewed studies, validate non-English papers via expert review, and use high-resolution LC-MS/MS to confirm metabolite profiles . Cross-reference in vitro cytotoxicity assays (e.g., HepG2 cell viability) with in vivo data to reconcile mechanistic differences.

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis. Stability is monitored via periodic HPLC analysis for degradation products (e.g., free hydrazine or naphthalene derivatives) .

Advanced: How can computational modeling predict the biological activity of derivatives of this compound?

Answer:

QSAR models correlate structural descriptors (e.g., logP, dipole moment) with activity. Use Gaussian or AMBER for DFT calculations to optimize geometries. Molecular docking (AutoDock Vina) identifies binding affinities to targets like aminopeptidase N or VEGFR2. Validate predictions using in vitro enzyme inhibition assays (IC50 determination) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 8.2–7.5 ppm (naphthalene protons), δ 4.1 ppm (–CH2–), δ 3.8 ppm (–NH–). NMR confirms aromatic carbons (120–140 ppm) and hydrazine-linked CH2 (45 ppm) .

- FTIR : N–H stretch (3300 cm), C=N (1650 cm), and aromatic C–H (3050 cm) .

Advanced: How do crystallographic methods resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray diffraction (SHELX suite) refines unit cell parameters and hydrogen bonding networks. For twinned crystals, SHELXL uses TWIN/BASF commands to model disorder. High-resolution data (R-factor < 5%) validate protonation states and chloride ion placement .

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:

- Enzyme Inhibition : Microplate-based assays (e.g., aminopeptidase N inhibition using L-leucine-AMC substrate, measured fluorometrically at λex/em = 380/460 nm) .

- Cytotoxicity : MTT assay on cancer cell lines (IC50 calculation via nonlinear regression) .

Advanced: How are structure-activity relationships (SAR) developed for hydrazine hydrochloride derivatives?

Answer:

Systematic substitution (e.g., halogenation at naphthalene or hydrazine positions) followed by biological testing identifies pharmacophores. Multivariate regression (PLS or PCA) links electronic (Hammett σ), steric (molar refractivity), and lipophilic (logD) parameters to activity. X-ray/NMR data guide 3D-QSAR (CoMFA/CoMSIA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.